molecular formula C9H9BrN2O B12880633 2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole

2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole

Cat. No.: B12880633
M. Wt: 241.08 g/mol
InChI Key: GDIGOPQYFJUEME-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole typically involves the cyclization of ortho-substituted anilines with functionalized orthoesters. This reaction can be catalyzed by various agents, including Brønsted acids and copper(I) iodide (CuI), under optimized conditions . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium, which provides a green and efficient route to benzoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using robust and scalable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Common industrial methods may also include microwave-assisted synthesis, which offers rapid and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

[5-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H9BrN2O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H,4-5,11H2

InChI Key

GDIGOPQYFJUEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)N=C(O2)CN

Origin of Product

United States

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